N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC18370056
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7- |
| Standard InChI Key | BAOCUIANZAYIPH-GHXNOFRVSA-N |
| Isomeric SMILES | C/C(=N/O)/C1=CC=C(C=C1)NC(=O)C |
| Canonical SMILES | CC(=NO)C1=CC=C(C=C1)NC(=O)C |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name, N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide, reflects its Z-configuration around the imine double bond. This geometry influences its reactivity and interaction with biological targets. The phenyl ring provides aromatic stability, while the acetamide and hydroxylamine groups contribute to hydrogen bonding and polar interactions .
Physicochemical Data
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 192.21 g/mol | |
| Melting Point | 207°C (methanol solvate) | |
| Solubility | Low water solubility | |
| Storage Conditions | Dry, cool, ventilated area |
The compound’s low water solubility suggests preferential use in non-aqueous reaction systems or formulation with solubilizing agents in pharmaceutical contexts .
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves condensing 4-hydroxybenzaldehyde derivatives with hydroxylamine and acetamide precursors. Key steps include:
-
Formylation: Introduction of the formyl group to the phenyl ring via reaction with 4-hydroxybenzaldehyde under basic conditions .
-
Oxime Formation: Reaction with hydroxylamine hydrochloride to form the N-hydroxyethanimidoyl moiety.
-
Acetylation: Coupling with acetic anhydride or acetyl chloride to introduce the acetamide group.
Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation, with temperatures maintained between 60–80°C. Catalysts such as sodium acetate enhance reaction rates, while thin-layer chromatography (TLC) monitors progress .
Analytical Characterization
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Peaks at 3490 cm (N–H stretch), 1683 cm (C=O), and 1245 cm (C–S) confirm functional groups .
-
NMR: Signals at δ 4.8 ppm (OCH), δ 7.15 ppm (=CH), and δ 10.0 ppm (NH) validate the structure .
-
Mass Spectrometry: A molecular ion peak at m/z 192.21 corresponds to the molecular weight.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >99%, as required for pharmaceutical intermediates .
Research Findings and Biological Activity
Structure-Activity Relationships (SAR)
-
Hydroxylamine Group: Essential for hydrogen bonding with enzymatic active sites.
-
Phenyl Ring: Electron-withdrawing substituents enhance bioactivity.
Challenges and Future Directions
Limitations
-
Low bioavailability due to poor solubility.
-
Limited in vivo data on pharmacokinetics and toxicity.
Research Opportunities
-
Derivatization: Introducing sulfonyl or carboxyl groups to improve solubility.
-
In Vivo Models: Evaluating hypoglycemic efficacy in diabetic rodents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume